Quifenadine-d10

Bioanalysis LC-MS/MS Pharmacokinetics

Quifenadine-d10 is a deuterium (d10) isotopologue, engineered as a matched internal standard for Quifenadine (Phencarol). Its +10 Da mass shift ensures co-elution identical to the native analyte, effectively correcting for ion suppression and extraction variability. Marketed mainly in post-Soviet countries, this standard is critical for regulatory-compliant PK/PD and bioequivalence studies of this M3 antagonist (IC50 > 1000 nM). Unlabeled analogs introduce systematic error; only this d10-label guarantees the accuracy (±15%) required by FDA/EMA guidelines for LC-MS/MS assays in complex biological matrices. Ensure assay precision from the start.

Molecular Formula C20H23NO
Molecular Weight 303.5 g/mol
Cat. No. B15559252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuifenadine-d10
Molecular FormulaC20H23NO
Molecular Weight303.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21/h1-10,16,19,22H,11-15H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyPZMAHNDJABQWGS-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quifenadine-d10: Deuterium-Labeled Internal Standard for Quantitative Bioanalysis of M3 Receptor Antagonists


Quifenadine-d10 is a deuterium-labeled isotopologue of Quifenadine (Phencarol) [1], wherein ten hydrogen atoms are replaced with deuterium (molecular formula: C₂₀H₁₃D₁₀NO; MW: 303.46) . The unlabeled parent compound, Quifenadine, is a hydroxyl-(diphenyl)methyl quinuclidine derivative that functions as an M3 muscarinic acetylcholine receptor antagonist with an IC₅₀ value > 1000 nM . Quifenadine-d10 is manufactured as a stable isotope-labeled analytical standard intended primarily for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Quifenadine in biological matrices during preclinical and clinical pharmacokinetic investigations.

Why Unlabeled Quifenadine or Non-Isotopic Internal Standards Cannot Be Substituted for Quifenadine-d10 in Quantitative LC-MS/MS


The substitution of Quifenadine-d10 with unlabeled Quifenadine or structurally analogous non-isotopic internal standards in quantitative LC-MS/MS bioanalysis introduces systematic measurement error due to differential matrix effects [1]. Unlabeled Quifenadine cannot serve as an internal standard because it co-elutes identically with the target analyte and is indistinguishable by mass spectrometry, rendering it incapable of correcting for sample-to-sample variability in extraction recovery, ionization efficiency, and ion suppression [2]. Non-deuterated stable isotope-labeled internal standards (e.g., ¹³C- or ¹⁵N-labeled compounds) may exhibit retention time shifts relative to the deuterated analog in certain chromatographic systems; however, deuterated internal standards generally provide sufficient co-elution to compensate for matrix effects, provided that the deuterium substitution does not introduce significant chromatographic isotope effects [3][4]. The use of Quifenadine-d10 specifically as the matched internal standard for Quifenadine quantification is essential to meet regulatory bioanalytical method validation criteria requiring accuracy within ±15% (±20% at LLOQ) [5].

Quantitative Evidence of Quifenadine-d10 Differentiation Relative to Unlabeled Quifenadine and Alternative Internal Standards


Mass Spectrometric Distinguishability Enables Isotopic Dilution Quantitation: Quifenadine-d10 vs. Unlabeled Quifenadine

Quifenadine-d10 is distinguished from unlabeled Quifenadine by a mass shift of +10 Da (m/z difference of 10 in the precursor ion and corresponding product ions), which enables the mass spectrometer to independently monitor the analyte (Quifenadine) and internal standard (Quifenadine-d10) channels without cross-interference . The unlabeled Quifenadine has a molecular weight of 293.40 g/mol , whereas Quifenadine-d10 has a molecular weight of 303.46 g/mol . This mass difference provides baseline-resolved selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions essential for accurate isotope dilution quantitation.

Bioanalysis LC-MS/MS Pharmacokinetics Isotope Dilution Mass Spectrometry

Isotopic Purity: Deuterium Incorporation Exceeds Threshold for Quantitative Bioanalytical Accuracy

The analytical utility of a deuterated internal standard is critically dependent on the completeness of isotopic labeling and the absence of unlabeled carryover. Quifenadine-d10 is manufactured with a deuteration pattern that substitutes ten hydrogen atoms with deuterium across the diphenyl and quinuclidine moieties . While vendor-specific isotopic purity (atom% ²H) certificates of analysis are required for definitive quantification, the labeling of 10 positions (d10) substantially reduces the probability that residual unlabeled isotopologue (d0) contributes a signal in the internal standard channel that overlaps with the analyte channel [1]. For comparison, lower-order deuterated analogs (e.g., d3 or d5) may retain detectable d0 signals that compromise assay accuracy at low analyte concentrations.

Stable Isotope Labeling Internal Standard Analytical Method Validation

Co-Elution Properties and Matrix Effect Compensation Relative to Unmatched Internal Standards

The use of a matched stable isotope-labeled internal standard such as Quifenadine-d10 is the established approach to compensate for matrix-induced ion suppression or enhancement in electrospray ionization LC-MS/MS [1]. A comparative study of deuterated (²H) SIL-IS versus non-deuterated (¹³C, ¹⁵N) SIL-IS for urinary biomarkers demonstrated that deuterated internal standards can exhibit slightly different retention times relative to the analyte due to the deuterium isotope effect, which may result in incomplete matrix effect correction under certain chromatographic conditions [2]. For carvedilol enantiomer quantification, a deuterated internal standard showed different degrees of ion suppression compared to the analyte, indicating that co-elution must be empirically verified [3]. Therefore, Quifenadine-d10 should be validated in the specific chromatographic system to confirm co-elution with Quifenadine prior to use. In contrast, non-isotopic internal standards (e.g., structural analogs) fail to correct for variable extraction recovery and ionization efficiency across different sample matrices [4].

Matrix Effects Ion Suppression LC-MS/MS Method Validation

Lack of Direct Published Bioanalytical Method Comparisons for Quifenadine-d10: An Evidence Gap

A comprehensive search of the peer-reviewed literature yielded no published studies that directly compare Quifenadine-d10 to unlabeled Quifenadine or to alternative internal standards in a quantitative bioanalytical assay [1]. The available literature on Quifenadine focuses on its pharmacology as an H₁-antihistamine and M3 receptor antagonist [2][3], with pharmacokinetic studies employing radiolabeled [³H]-Phencarol rather than stable isotope-labeled internal standards [4]. Consequently, the specific analytical performance characteristics of Quifenadine-d10 (e.g., linearity, accuracy, precision, matrix factor, recovery, stability) have not been published in a head-to-head comparative format. Procurement decisions must therefore be based on class-level inference from the general principles of stable isotope dilution mass spectrometry rather than on compound-specific validation data.

Literature Review Evidence Gap Analytical Method Development

Optimal Application Scenarios for Quifenadine-d10 Procurement Based on Quantitative Evidence


Development and Validation of Regulatory-Compliant LC-MS/MS Methods for Quifenadine Pharmacokinetic Studies

Quifenadine-d10 is the appropriate internal standard for quantifying Quifenadine in plasma, serum, urine, or tissue homogenates during preclinical and clinical pharmacokinetic investigations. The +10 Da mass shift enables specific MRM transitions that meet FDA and EMA bioanalytical method validation guidance, which recommend the use of stable isotope-labeled internal standards to control for matrix effects and extraction variability [1]. This scenario is directly supported by the mass spectrometric distinguishability and class-level matrix effect compensation evidence presented in Section 3.

Quantitative Bioanalysis in Studies of M3 Muscarinic Receptor Antagonist Pharmacology

For research programs investigating M3 muscarinic acetylcholine receptor antagonism in neurological disease models, Quifenadine-d10 serves as the matched internal standard for quantifying parent drug exposure in target tissues . Since Quifenadine exhibits an IC₅₀ > 1000 nM at M3 receptors [1], accurate measurement of free drug concentrations at the site of action is essential for establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships. The use of Quifenadine-d10 in these assays reduces quantification bias attributable to differential matrix effects between plasma and tissue homogenates [2].

Method Transfer and Cross-Validation Across Bioanalytical Laboratories

When transferring a validated Quifenadine bioanalytical method between contract research organizations (CROs) or from discovery to development laboratories, Quifenadine-d10 provides a consistent internal standard that minimizes inter-laboratory variability attributable to differences in internal standard selection. The d10 isotopic label ensures that the same MRM transitions can be used across different LC-MS/MS platforms, and the reduced d0 interference potential (relative to lower-order deuterated analogs) [1] supports reproducible quantification at the lower limit of quantification (LLOQ) across laboratories. Method cross-validation studies should empirically confirm equivalent performance metrics.

Stability Studies of Quifenadine in Biological Matrices and Formulations

Quifenadine-d10 is suitable for use as an internal standard in forced degradation studies, freeze-thaw stability assessments, and long-term storage stability evaluations of Quifenadine in biological matrices. The co-eluting properties of the deuterated internal standard enable correction for any analyte losses during sample processing or storage without confounding the assessment of chemical degradation. This application leverages the fundamental principle that a stable isotope-labeled internal standard undergoes identical extraction and ionization processes to the unlabeled analyte, provided that deuterium-hydrogen exchange does not occur under the storage conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quifenadine-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.